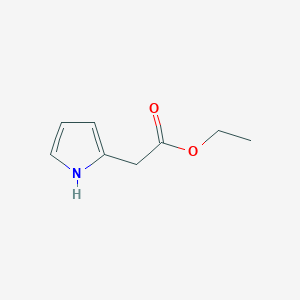

ethyl 2-(1H-pyrrol-2-yl)acetate

描述

Significance of Pyrrole (B145914) Heterocycles as Fundamental Building Blocks in Organic Chemistry

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the field of organic chemistry. numberanalytics.comnumberanalytics.com Its unique electronic structure, characterized by a planar ring with six π-electrons, imparts aromatic stability and a distinct reactivity profile. numberanalytics.comlibretexts.org This electron-rich nature makes pyrroles highly susceptible to electrophilic substitution reactions, primarily at the 2- and 5-positions. numberanalytics.comuop.edu.pk

The pyrrole nucleus is a privileged scaffold found in a vast array of naturally occurring and synthetic molecules with profound biological and material-science applications. numberanalytics.comslideshare.net It forms the core of vital biological pigments like heme and chlorophyll, underscoring its fundamental role in life processes. numberanalytics.comuop.edu.pk Furthermore, the versatility of the pyrrole ring allows for the construction of complex molecular architectures, making it an indispensable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

Overview of Ethyl 2-(1H-pyrrol-2-yl)acetate within the Pyrrole Scaffold Context

This compound is a derivative of pyrrole that features an ethyl acetate (B1210297) group attached to the second carbon atom of the pyrrole ring. This seemingly simple modification introduces a reactive handle that significantly expands the synthetic utility of the pyrrole core. The ester functionality can be readily transformed into other functional groups, such as carboxylic acids, amides, and alcohols, providing a gateway to a multitude of more complex pyrrole-containing compounds. orgsyn.org

This compound serves as a key intermediate in the synthesis of various target molecules, including pharmaceuticals and other biologically active agents. chemicalbook.comcookechem.com Its structure allows for further modifications on both the pyrrole ring and the acetate side chain, enabling the fine-tuning of molecular properties for specific applications.

Historical and Current Research Trajectories for Pyrrole-Containing Compounds

The study of pyrrole chemistry dates back to the 19th century, with its initial isolation from natural sources like coal tar and bone oil. numberanalytics.comnumberanalytics.com Since then, research has evolved from basic structural elucidation and reactivity studies to the development of sophisticated synthetic methodologies and the exploration of their diverse applications.

Current research on pyrrole-containing compounds is highly interdisciplinary. In medicinal chemistry, there is a continuous effort to design and synthesize novel pyrrole derivatives with a wide range of therapeutic activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. mdpi.comnih.govnih.gov The pyrrole scaffold is a common feature in many commercially available drugs and compounds undergoing clinical investigation. mdpi.commdpi.com In materials science, pyrrole-based polymers and dyes are being investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comresearchgate.net The ongoing exploration of new synthetic routes and the biological and material properties of pyrrole derivatives ensures that this class of compounds will remain a vibrant area of chemical research for the foreseeable future. mdpi.comnih.gov

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.18 g/mol cookechem.comsigmaaldrich.com |

| Physical Form | Liquid or Oil cookechem.comsigmaaldrich.com |

| Color | Colorless to Pale Yellow cookechem.com |

| Boiling Point | 80-90 °C at 0.5 Torr cookechem.com |

| Solubility | Sparingly soluble in water, soluble in ethanol (B145695) and ether. uop.edu.pkcookechem.com |

| CAS Number | 4778-25-0 sigmaaldrich.comepa.gov |

Synthesis and Reactivity

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common approach involves the reaction of pyrrole with ethyl diazoacetate in the presence of a suitable catalyst. Another method utilizes the condensation of 2-pyrrole formaldehyde (B43269) with acetic acid, followed by esterification. The choice of synthetic method often depends on the desired scale and the availability of starting materials.

Chemical Reactivity

The reactivity of this compound is characterized by the interplay of the aromatic pyrrole ring and the ester functional group. The pyrrole ring can undergo electrophilic substitution reactions, while the ester group is susceptible to nucleophilic acyl substitution. This dual reactivity allows for a wide range of chemical transformations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to various amides by reacting with amines. orgsyn.org The nitrogen atom of the pyrrole ring can also be alkylated or acylated. mdpi.com

Spectroscopic Data

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the acetate group, and the protons on the pyrrole ring. mdpi.com |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the four carbons of the pyrrole ring. mdpi.com |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. uni.lu |

Applications in Chemical Synthesis

Role as a Versatile Intermediate

This compound is a valuable building block in organic synthesis. Its ability to undergo a variety of chemical transformations makes it a key starting material for the preparation of more complex molecules. It serves as an intermediate in the synthesis of substituted pyrroles, which are important scaffolds in medicinal chemistry and materials science. chemicalbook.comcookechem.com

Use in the Synthesis of Biologically Active Molecules

A significant application of this compound is in the synthesis of pharmacologically active compounds. For example, it is a known intermediate in the synthesis of an isomeric impurity of Ketorolac, a non-steroidal anti-inflammatory drug (NSAID). chemicalbook.comcookechem.com Furthermore, derivatives of this compound have been investigated for their potential as antibacterial and anticancer agents. mdpi.com The modification of the core structure allows for the development of new chemical entities with improved biological activity and selectivity. mdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(1H-pyrrol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h3-5,9H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQHTIJMZDDKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277849 | |

| Record name | ethyl 2-(1H-pyrrol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4778-25-0 | |

| Record name | 4778-25-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(1H-pyrrol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(1H-pyrrol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for Ethyl 2 1h Pyrrol 2 Yl Acetate and Its Derivatives

Established Synthetic Routes and Reaction Mechanisms

The synthesis of ethyl 2-(1H-pyrrol-2-yl)acetate and its derivatives is of significant interest due to the prevalence of the pyrrole (B145914) motif in biologically active compounds and materials science. imedpub.com A variety of synthetic strategies have been developed to access this important scaffold, ranging from classical condensation reactions to modern multicomponent and catalytic methods.

Knoevenagel Condensation Approaches and Variants

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. numberanalytics.comwikipedia.org It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgpw.live This reaction, and its variants, provide a viable route to precursors of this compound.

The general mechanism of the Knoevenagel condensation involves the base-catalyzed deprotonation of the active methylene compound to form an enolate ion. This is followed by a nucleophilic attack on the carbonyl group of the aldehyde or ketone and subsequent dehydration to yield an α,β-unsaturated compound. numberanalytics.comslideshare.net

A notable variant is the Doebner modification, which utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often leads to decarboxylation following the condensation. wikipedia.org For instance, the reaction of an appropriate aldehyde with malonic acid in pyridine can yield a substituted acrylic acid. wikipedia.org

In the context of pyrrole synthesis, a Knoevenagel-type condensation can be employed to construct key intermediates. For example, the condensation of pyrrole-2-carboxaldehyde with an active methylene compound like 3-cyanoacetylindole has been achieved in water using L-proline as a catalyst, yielding functionalized acrylonitriles. researchgate.net Although this specific example doesn't directly produce this compound, it demonstrates the applicability of the Knoevenagel condensation in functionalizing the pyrrole ring, a crucial step that can be adapted for the synthesis of the target molecule.

The reaction conditions for Knoevenagel condensations can be quite versatile, with various catalysts and solvent systems being employed to optimize yields and selectivity. organic-chemistry.orgscielo.brmdpi.com The choice of base is critical; a weak base is generally preferred to avoid the self-condensation of the aldehyde or ketone. wikipedia.org

| Reactants | Catalyst/Solvent | Product Type | Key Feature |

|---|---|---|---|

| Aldehyde/Ketone + Active Methylene Compound | Weak Base (e.g., Piperidine, Pyridine) | α,β-unsaturated compound | General method for C-C bond formation. wikipedia.orgpw.live |

| Aldehyde + Malonic Acid | Pyridine | α,β-unsaturated acid (often with decarboxylation) | Doebner Modification. wikipedia.orgorganic-chemistry.org |

| Pyrrole-2-carboxaldehyde + 3-Cyanoacetylindole | L-proline/Water | Functionalized Acrylonitrile | Demonstrates functionalization of the pyrrole ring. researchgate.net |

Pyrrole Alkylation and Esterification Reactions

Direct alkylation of the pyrrole ring and subsequent or prior esterification represent a straightforward approach to this compound. The regioselectivity of pyrrole alkylation can be influenced by the reaction conditions and the nature of the electrophile.

One established method for introducing a functionalized side chain at the 2-position of pyrrole involves acylation followed by transformations. For example, pyrrole can be acylated with trichloroacetyl chloride to yield 2-pyrrolyl trichloromethyl ketone. orgsyn.org This intermediate can then be treated with sodium ethoxide in ethanol (B145695) to afford ethyl pyrrole-2-carboxylate, which upon reduction and further manipulation could lead to the desired acetate (B1210297). orgsyn.org

Another approach involves the direct alkylation of pyrrole with an appropriate electrophile. The reaction of pyrrole with ethyl bromoacetate, in the presence of a suitable base, can theoretically yield this compound. However, controlling the regioselectivity (N-alkylation vs. C-alkylation) and polyalkylation can be challenging. The use of organoboron reagents, such as B-aryl-9-BBN and B-alkyl-9-BBN, has been shown to be effective for the α-alkylation of various carbonyl compounds with α-halo esters, which could be a potential strategy for the synthesis of the target molecule. mdma.ch

Furthermore, the reaction of nitrosoalkenes with pyrrole can lead to 2-alkylated products. nih.gov This suggests another potential, albeit less direct, pathway for introducing a two-carbon chain at the 2-position of the pyrrole ring.

Esterification of a pre-existing pyrrole-2-acetic acid is another viable route. Standard esterification methods, such as Fischer esterification using ethanol and a catalytic amount of strong acid, can be employed.

Multicomponent Reactions in Pyrrole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the reactants, offer an efficient and atom-economical approach to complex molecules like pyrrole derivatives. acs.org The Paal-Knorr synthesis, a classic method for pyrrole formation from a 1,4-dicarbonyl compound and a primary amine or ammonia, can be integrated into MCR sequences. imedpub.comorganic-chemistry.orgwikipedia.org

A notable example is the one-pot, multicomponent assembly of highly substituted pyrroles utilizing a sila-Stetter/Paal-Knorr sequence. acs.org In this strategy, an acylsilane and an α,β-unsaturated carbonyl compound react in the presence of a thiazolium salt catalyst to generate a 1,4-dicarbonyl intermediate in situ. Subsequent addition of an amine triggers the Paal-Knorr condensation to form the pyrrole ring. acs.org This approach allows for the rapid generation of diverse pyrrole structures.

Another MCR approach involves the reaction of pyrrole with arylglyoxal derivatives and Meldrum's acid in water at room temperature, which proceeds under catalyst-free conditions to afford highly functionalized pyrrole derivatives. orgchemres.org While not directly yielding this compound, this demonstrates the power of MCRs in constructing complex pyrrole-containing molecules from simple starting materials.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for the construction of heterocyclic rings, including the pyrrole nucleus. These reactions often proceed with high efficiency and stereocontrol.

One such strategy involves the intramolecular cyclization of N-(3-butynyl)-sulfonamides. rsc.org This hydroamination reaction, catalyzed by palladium or gold salts, leads to the formation of 2,3-dihydropyrroles. rsc.org Subsequent aromatization would be required to obtain the pyrrole ring.

Another approach utilizes the intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts via a free-radical mechanism, using a system like (TMS)3SiH/AIBN, to generate complex polyheterocyclic systems containing a pyrrole ring. nih.gov

Furthermore, the synthesis of pyrroles can be achieved through the intramolecular cyclization of enyne sulfonamides catalyzed by gold. This reaction proceeds through a 3-methylene-2,3-dihydropyrrole intermediate which then aromatizes. nih.gov

A conceptually different approach involves a 6π-electrocyclization of a sulfilimine intermediate followed by a spontaneous ring-contraction to form the pyrrole ring. acs.org This method provides a modular entry to polysubstituted pyrroles from readily available 2,5-dihydrothiophenes. acs.org

Catalytic Systems and Reaction Conditions

Metal-Catalyzed Processes

Transition metal catalysis has revolutionized organic synthesis, and the construction of the pyrrole ring is no exception. Palladium and rhodium are among the most frequently employed metals in these transformations.

Palladium-catalyzed reactions are versatile for pyrrole synthesis. organic-chemistry.org For instance, palladium catalysts can be used in the cyclization of γ,δ-unsaturated ketone O-pentafluorobenzoyloximes to form various pyrrole derivatives. oup.com Another palladium-catalyzed process involves the oxidative arylation of N-homoallylic amines with arylboronic acids, followed by an intramolecular aza-Wacker cyclization to construct polysubstituted pyrroles. organic-chemistry.org Palladium catalysis also enables the regioselective alkylation of the pyrrole ring at the C-H bond adjacent to the NH group with primary alkyl bromides. organic-chemistry.org

Rhodium-catalyzed reactions also offer efficient routes to pyrrole derivatives. nih.gov A notable example is the rhodium(III)-catalyzed reaction of allylamines with alkenes, which proceeds via chelation-assisted C-H bond activation and N-annulation to generate pyrroles. nih.govelsevierpure.com Rhodium catalysts have also been employed for the N-H insertion reactions of pyridyl carbenes, which can be a step in the synthesis of more complex nitrogen-containing heterocycles. nih.gov Furthermore, rhodium-catalyzed C-H activated alkynylation at the 1- and 7-positions of 8-pyrrole-appended BODIPYs demonstrates the power of this metal in regioselective functionalization. rsc.org

| Metal Catalyst | Reaction Type | Starting Materials | Product Type |

|---|---|---|---|

| Palladium | Cyclization | γ,δ-Unsaturated ketone O-pentafluorobenzoyloximes | Pyrrole derivatives. oup.com |

| Palladium | Oxidative Arylation/Aza-Wacker Cyclization | N-Homoallylic amines and arylboronic acids | Polysubstituted pyrroles. organic-chemistry.org |

| Palladium | C-H Alkylation | Pyrroles and primary alkyl bromides | 2-Alkyl-1H-pyrroles. organic-chemistry.org |

| Rhodium(III) | C-H Activation/N-Annulation | Allylamines and alkenes | Pyrrole derivatives. nih.govelsevierpure.com |

| Rhodium | N-H Insertion | Pyridyl carbenes | 2-Picolylamines (precursors to other heterocycles). nih.gov |

| Rhodium | C-H Alkynylation | 8-Pyrrole-appended BODIPYs | Alkynylated BODIPYs. rsc.org |

Organocatalysis (e.g., L-proline)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a greener and often more efficient alternative to metal-based catalysts. organic-chemistry.orgresearchgate.net L-proline, a naturally occurring amino acid, has been identified as a particularly effective organocatalyst for various transformations, including the synthesis of heterocyclic compounds like pyrroles and pyrans. researchgate.netnih.govwikipedia.org Its efficiency, low cost, and environmentally benign nature make it an attractive option for synthetic chemists. organic-chemistry.orgresearchgate.net

In the context of pyrrole synthesis, L-proline can facilitate reactions through the formation of enamine intermediates. wikipedia.org For instance, L-proline has been successfully employed in multicomponent reactions to produce highly substituted pyrans, which share synthetic precursors with pyrrole derivatives. nih.gov Although direct L-proline catalyzed synthesis of this compound is not extensively detailed in the provided results, the principles of L-proline catalysis are highly relevant. For example, L-proline has been used to catalyze the synthesis of 5-substituted 1H-tetrazoles via a [3+2] cycloaddition, demonstrating its ability to facilitate the formation of five-membered heterocyclic rings. organic-chemistry.org The mechanism often involves the activation of carbonyl compounds or nitriles through hydrogen bonding, which facilitates nucleophilic attack and subsequent cyclization. organic-chemistry.org

A study on the synthesis of pyrazolo[3,4-b]quinoline derivatives highlights L-proline's role as an efficient organocatalyst in a solvent-free, three-component reaction, showcasing its potential for asymmetric induction. rsc.org This suggests that L-proline could be a viable catalyst for developing stereoselective syntheses of chiral pyrrole-containing molecules.

Below is a table summarizing the application of L-proline in the synthesis of related heterocyclic compounds:

| Catalyst | Reactants | Product | Key Features |

| L-proline | Aromatic aldehydes, malononitrile, active methylenes | Polysubstituted pyrans | Good yields, stereospecific. nih.gov |

| L-proline | Organic nitriles, sodium azide | 5-substituted 1H-tetrazoles | High yields, environmentally friendly, short reaction times. organic-chemistry.org |

| L-proline | Dimedone, 3-methyl-1H-pyrazol-5-amine, aryl aldehydes | Pyrazoloquinolinone derivatives | Solvent-free, high yields, asymmetric induction. rsc.org |

| Zn(L-proline)2 | Aromatic aldehydes, malononitrile, ethyl acetoacetate | Polyfunctionally substituted pyrans | Reusable catalyst, high atom economy. researchgate.net |

Base-Mediated Reactions (e.g., Sodium Hydride, Piperidine, tert-BuOK)

Base-mediated reactions are a cornerstone of organic synthesis, and various bases have been employed in the preparation of pyrrole derivatives.

Sodium Hydride (NaH): Sodium hydride is a strong, non-nucleophilic base frequently used for deprotonation. asianpubs.org It has been utilized in the synthesis of α,β-unsaturated esters through the condensation of aldehydes and ethyl acetate. asianpubs.org This type of condensation is a key step in various synthetic routes to substituted pyrroles. A protocol for the synthesis of α,β-unsaturated esters using sodium hydride highlights its efficiency and the potential for good yields in a one-pot reaction. asianpubs.org While not directly applied to this compound in the provided results, the underlying reactivity is pertinent.

Piperidine: Piperidine, a secondary amine, often acts as a basic catalyst. While its direct use in the synthesis of the target compound is not explicitly detailed, it is a common catalyst in Knoevenagel condensations, a reaction type that can be a precursor to pyrrole ring formation.

tert-Butoxide (t-BuOK): Potassium tert-butoxide is a strong, sterically hindered base that is useful in a variety of organic reactions. youtube.com It has been shown to promote the annulation of 2-alkynylphenyl propargyl ethers to selectively synthesize benzofuran (B130515) and 12H-benzoannulene derivatives. nih.gov This demonstrates its utility in facilitating cyclization reactions. The choice of solvent can influence the reaction outcome when using potassium tert-butoxide. nih.gov It is also effective in mediating the silaboration of aromatic alkenes. rsc.org

A well-established procedure for synthesizing ethyl pyrrole-2-carboxylate involves the use of sodium ethoxide, formed in situ from sodium and ethanol, to react with 2-pyrrolyl trichloromethyl ketone. orgsyn.org This method provides the desired ester in high yield. orgsyn.org

The following table summarizes the use of different bases in relevant synthetic transformations:

| Base | Reactants | Product | Key Features |

| Sodium Hydride | Various aldehydes, ethyl acetate | α,β-unsaturated esters | Efficient, one-pot synthesis, good yields. asianpubs.org |

| Sodium Ethoxide | 2-Pyrrolyl trichloromethyl ketone, ethanol | Ethyl pyrrole-2-carboxylate | High yield (91-92%). orgsyn.org |

| Potassium tert-butoxide | 2-Alkynylphenyl propargyl ethers | Benzofuran and 12H-benzoannulene derivatives | Selective product formation based on solvent and temperature. nih.gov |

Solvent-Free and Green Chemistry Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic route design. nih.gov This includes the use of environmentally benign solvents like water or ethanol-water mixtures and solvent-free reaction conditions. nih.gov

Solvent-free synthesis has been successfully applied to the preparation of pyrrole derivatives. For instance, a process for synthesizing 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol from serinol and 2,5-hexanedione (B30556) is conducted without solvents and with high atom efficiency. researchgate.net Similarly, the L-proline catalyzed synthesis of pyrazolo[3,4-b]quinoline derivatives is achieved under solvent-free conditions. rsc.org

The use of water as a solvent is another key aspect of green chemistry. A method for synthesizing polyfunctionalized pyrroles from arylglyoxals, 1,3-diketones, and enaminoketones has been developed using water or a water-ethanol mixture as the solvent. nih.gov This approach simplifies product isolation to simple washing. nih.gov

Recent advancements in photochemical and electrochemical methods also offer sustainable pathways for pyrrole synthesis, often proceeding under mild conditions. rsc.org

Key green chemistry approaches are highlighted in the table below:

| Approach | Reactants | Product | Key Features |

| Solvent-Free | Serinol, 2,5-hexanedione | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol | High atom efficiency. researchgate.net |

| Solvent-Free | Dimedone, 3-methyl-1H-pyrazol-5-amine, aryl aldehydes | Pyrazoloquinolinone derivatives | L-proline catalyzed, high yields. rsc.org |

| Water or Water-Ethanol Solvent | Arylglyoxals, 1,3-diketones, enaminoketones | Polyfunctionalized pyrroles | Simple product isolation. nih.gov |

Industrial Scale-Up Considerations and Continuous Flow Processes

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including reaction efficiency, safety, and cost-effectiveness. Continuous flow chemistry is emerging as a powerful technology to address these challenges, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation. syrris.com

Continuous flow processes have been developed for the synthesis of pyrrole derivatives. A one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives has been reported, demonstrating the potential for producing these compounds directly from commercially available starting materials without isolating intermediates. nih.govsyrris.comacs.orgnih.gov This method utilizes the HBr generated as a byproduct to facilitate an in-situ hydrolysis of a tert-butyl ester. nih.govacs.org

Another study describes a continuous flow synthesis of N-substituted pyrroles based on a modified Clauson-Kaas protocol, which allows for mild reaction conditions. acs.org This approach is suitable for scaling out production. acs.org

The economic viability of large-scale synthesis is also a critical factor. An economical process for preparing 1H-pyrrol-2-acetic acid esters has been developed that avoids the isolation of intermediates and uses a phase transfer catalyst to achieve high yields. google.com

The table below summarizes key aspects of industrial scale-up and continuous flow processes:

| Process | Reactants | Product | Key Features |

| Continuous Flow | tert-Butyl acetoacetates, amines, 2-bromoketones | Pyrrole-3-carboxylic acid derivatives | One-step synthesis, no intermediate isolation. nih.govacs.org |

| Continuous Flow | Aromatic amines, 2,5-dimethoxytetrahydrofuran | N-substituted pyrroles | Mild reaction conditions, suitable for scale-out. acs.org |

| Phase Transfer Catalysis | 1H-pyrrol-2-acetonitrile and/or 1H-pyrrol-2-acetamide | 1H-pyrrol-2-acetic acid esters | Economical, high yields, isomer-free products. google.com |

Synthesis of Analogs and Structurally Related Pyrrole Acetates

The synthesis of analogs and structurally related pyrrole acetates is crucial for drug discovery and the development of new materials. Various synthetic methods can be adapted to produce a diverse range of substituted pyrroles.

Dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole provide a highly enantio- and diastereoselective route to C-H functionalized pyrrolidines, which are precursors to a variety of pharmaceutically relevant molecules. acs.org This method allows for the introduction of an aryl acetate functionality at the C2 position. acs.org

The synthesis of N-substituted pyrroles can be achieved through the Clauson-Kaas reaction, reacting a range of aromatic amines and sulfonamides with 2,5-dimethoxytetrahydrofuran. acs.org This method has been adapted for both batch and continuous flow conditions. acs.org

Furthermore, a one-pot version of the Trofimov reaction allows for the synthesis of 2-mono- and 2,3-disubstituted NH- and N-vinylpyrroles from ketones and acetylene. arkat-usa.org

The table below provides examples of synthetic routes to pyrrole analogs:

| Method | Reactants | Product | Key Features |

| Dirhodium(II) Catalyzed C-H Functionalization | N-Boc-2,5-dihydro-1H-pyrrole, aryldiazoacetates | C2-aryl acetate substituted pyrrolidines | High enantio- and diastereoselectivity. acs.org |

| Clauson-Kaas Reaction | Aromatic amines/sulfonamides, 2,5-dimethoxytetrahydrofuran | N-substituted pyrroles | Applicable to a diverse range of amines. acs.org |

| Trofimov Reaction (one-pot) | Ketones, acetylene | 2-mono- and 2,3-disubstituted pyrroles | Readily available starting materials. arkat-usa.org |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Ring

The pyrrole ring in ethyl 2-(1H-pyrrol-2-yl)acetate is highly activated towards electrophilic aromatic substitution (EAS). This is due to the ability of the nitrogen atom's lone pair to participate in the aromatic system, increasing the electron density of the ring. EAS reactions proceed through a two-step mechanism: the initial attack of the electrophile by the aromatic ring, which is the slow, rate-determining step, followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com The presence of the electron-donating acetate (B1210297) substituent further enhances the nucleophilicity of the pyrrole ring, facilitating these reactions.

Research has shown that the substitution pattern is highly regioselective, with a strong preference for substitution at the C5 position, which is para to the acetate group. This regioselectivity can be attributed to the stabilizing effect of the nitrogen atom on the carbocation intermediate formed during the electrophilic attack.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

| Electrophile | Reagent | Product | Reference |

| Acyl group | Acyl chloride/Lewis acid | 5-Acyl-2-(pyrrol-2-yl)acetate | orgsyn.org |

| Halogen | N-Halosuccinimide | 5-Halo-2-(pyrrol-2-yl)acetate | rsc.org |

| Nitro group | Nitrating mixture (HNO₃/H₂SO₄) | 5-Nitro-2-(pyrrol-2-yl)acetate | youtube.com |

Functional Group Transformations of the Ethyl Acetate Moiety

The ethyl acetate group of the molecule provides a handle for a variety of functional group interconversions, further expanding its synthetic applications.

Oxidation Reactions (e.g., to Carboxylic Acid Derivatives)

The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1H-pyrrol-2-yl)acetic acid. This transformation is a fundamental step in the synthesis of various pharmaceuticals and other biologically active molecules. For instance, the resulting carboxylic acid can be further derivatized to form amides, which are key components of many lexitropsins, DNA-binding agents with potential antitumor properties. researchgate.net

Reduction Reactions (e.g., to Alcohols)

The ester group can be readily reduced to a primary alcohol, 2-(1H-pyrrol-2-yl)ethanol, using common reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). nih.govacs.org This reaction is often employed to introduce a hydroxyl group, which can then be used in subsequent synthetic steps, such as etherification or further oxidation. The choice of reducing agent can be critical to avoid the reduction of other functional groups that may be present in the molecule.

Transesterification and Amidation Pathways

Transesterification of this compound can be achieved by reacting it with a different alcohol in the presence of an acid or base catalyst. biofueljournal.comscielo.brresearchgate.netresearchgate.net This reaction is useful for introducing different alkyl or aryl groups into the ester moiety, thereby modifying the physical and chemical properties of the compound. Enzymatic transesterification using lipases has also been reported as a green and efficient method. nih.gov

Amidation can be carried out by reacting the ester with an amine. This reaction typically requires heating or the use of a catalyst to proceed at a reasonable rate. The resulting amides are important intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry. researchgate.net

Cycloaddition Reactions and Heterocycle Annulation

The pyrrole ring of this compound can participate in cycloaddition reactions, acting as a diene or a dienophile depending on the reaction partner. nih.govyoutube.com For example, it can undergo Diels-Alder reactions with activated dienophiles to form bicyclic adducts. These reactions provide a powerful tool for the construction of complex polycyclic systems containing the pyrrole nucleus.

Furthermore, the molecule can be used in annulation reactions to build additional heterocyclic rings onto the pyrrole core. For instance, reaction with appropriate bifunctional reagents can lead to the formation of pyrrolizine or indolizine (B1195054) derivatives, which are common motifs in natural products and pharmaceuticals. chemicalbook.comcookechem.com

Role as a Precursor for Complex Heterocyclic Systems

This compound is a key starting material for the synthesis of a wide range of more complex heterocyclic systems. chemicalbook.comcookechem.com Its utility stems from the ability to selectively functionalize both the pyrrole ring and the acetate side chain.

For example, it is an intermediate in the synthesis of Ketorolac, a non-steroidal anti-inflammatory drug. chemicalbook.comcookechem.com The synthesis involves the acylation of the pyrrole ring followed by a series of transformations of the acetate group. The compound also serves as a precursor for the synthesis of various substituted pyrroles, which are important building blocks in medicinal chemistry and materials science. orgsyn.orgnih.gov

Table 2: Complex Heterocyclic Systems Derived from this compound

| Compound Class | Synthetic Strategy | Reference |

| Pyrrolizines | Intramolecular cyclization | chemicalbook.comcookechem.com |

| Indolizines | Annulation with α,β-unsaturated ketones | |

| Substituted Pyrroles | Electrophilic substitution and side-chain modification | orgsyn.orgnih.gov |

| Lexitropsins | Amidation of the corresponding carboxylic acid | researchgate.net |

Reaction Kinetics and Thermodynamic Studies

A comprehensive understanding of the chemical behavior of this compound necessitates a detailed examination of its reaction kinetics and thermodynamic properties. While specific experimental data for this particular compound is not extensively available in the reviewed literature, a robust analysis can be constructed by considering the reactivity of its constituent functional groups—the pyrrole ring and the ethyl acetate moiety—and by drawing comparisons with analogous chemical systems.

The reactivity of this compound is primarily dictated by the interplay of the electron-rich pyrrole ring and the electrophilic character of the ester group. The pyrrole nucleus is known to be significantly more reactive towards electrophiles than benzene, with a preference for substitution at the C2 and C5 positions. sfu.ca This enhanced reactivity is a consequence of the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate (the sigma complex) formed during electrophilic attack. The formation of the sigma complex is a key step in electrophilic aromatic substitution, and its stability directly influences the reaction rate. For pyrrole, attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, which is more stable than the intermediate formed from attack at the C3 position, which has only two resonance contributors. researchgate.netresearchgate.net

Conversely, the ester functional group provides a site for nucleophilic attack, primarily at the carbonyl carbon. The hydrolysis of the ester to form pyrrole-2-acetic acid and ethanol (B145695) is a key transformation. This reaction can be catalyzed by either acid or base.

Qualitative Reactivity Analysis

The presence of the acetate substituent at the 2-position of the pyrrole ring is expected to influence the ring's reactivity. The ester group is generally considered to be an electron-withdrawing group, which would be expected to decrease the nucleophilicity of the pyrrole ring compared to unsubstituted pyrrole. However, the methylene (B1212753) (-CH2-) bridge between the pyrrole ring and the ester group will partially insulate the ring from the full electron-withdrawing effect of the carbonyl.

Kinetic Data for Analogous Systems

To provide a quantitative context for the likely reactivity of this compound, it is useful to examine kinetic data for the hydrolysis of a simpler, well-studied ester, ethyl acetate. The hydrolysis of ethyl acetate is a classic example of a second-order reaction under alkaline conditions and pseudo-first-order under acidic conditions with a large excess of water.

The alkaline hydrolysis of ethyl acetate proceeds via a nucleophilic acyl substitution mechanism. The rate constant for this reaction is influenced by factors such as temperature and the concentration of the reactants.

Table 1: Kinetic Data for the Alkaline Hydrolysis of Ethyl Acetate

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| 25 | 0.112 | 48.3 |

| 35 | - | - |

| 45 | - | - |

Data for the alkaline hydrolysis of ethyl acetate. The specific values for this compound are not available in the searched literature and would require experimental determination.

The acid-catalyzed hydrolysis of ethyl acetate follows a different mechanism, initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com

Table 2: Kinetic Data for the Acid-Catalyzed Hydrolysis of Ethyl Acetate

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| 25 | 2.5 x 10⁻⁵ | 67.6 |

| 35 | - | - |

| 45 | - | - |

Data for the acid-catalyzed hydrolysis of ethyl acetate under specific conditions. The specific values for this compound are not available in the searched literature and would require experimental determination.

It is important to note that the electronic effects of the pyrrole ring in this compound would alter these kinetic parameters. The electron-donating character of the pyrrole ring, even when slightly attenuated by the ester group, would likely influence the stability of intermediates and transition states in both acid and base-catalyzed hydrolysis.

Thermodynamic Considerations

The thermodynamics of reactions involving this compound, such as its formation via esterification of pyrrole-2-acetic acid or its hydrolysis, are governed by the enthalpy (ΔH) and entropy (ΔS) changes of the reaction.

The esterification of a carboxylic acid with an alcohol is a reversible equilibrium process. The position of the equilibrium is described by the equilibrium constant (Keq).

For the esterification of acetic acid with ethanol, the reaction is known to be slightly exothermic. researchgate.net The equilibrium constant for this reaction is approximately 4 at room temperature, indicating that the products are moderately favored.

Table 3: Thermodynamic Data for the Esterification of Acetic Acid with Ethanol

| Parameter | Value |

|---|---|

| Enthalpy of Reaction (ΔH°) | ~ -5 kJ/mol |

| Gibbs Free Energy of Reaction (ΔG°) | ~ -3.4 kJ/mol |

| Equilibrium Constant (Keq) | ~ 4 |

General thermodynamic parameters for the esterification of acetic acid and ethanol. The specific values for the esterification of pyrrole-2-acetic acid with ethanol are not available in the searched literature and would require experimental or computational determination.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of ethyl 2-(1H-pyrrol-2-yl)acetate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the pyrrole (B145914) ring, the ethyl ester group, and the methylene (B1212753) bridge. The pyrrole protons typically appear as multiplets in the aromatic region, with their specific chemical shifts and coupling patterns revealing their positions on the ring. The ethyl group gives rise to a triplet for the methyl protons and a quartet for the methylene protons, a classic ethyl pattern resulting from spin-spin coupling. The methylene protons of the acetate (B1210297) group appear as a singlet, integrating to two protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the ester, the carbons of the pyrrole ring, the methylene carbons of the ethyl and acetate groups, and the methyl carbon of the ethyl group. For instance, in a related compound, 2-acetylpyrrole (B92022), the carbonyl carbon resonates at approximately 188.46 ppm, while the pyrrole carbons appear between 110 and 132 ppm. nih.gov

Interactive Data Table: Representative NMR Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Coupling constants (J) are in Hertz (Hz). Data is compiled from typical values for similar structures.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrrole N-H | ~8.0-9.0 (br s) | - |

| Pyrrole H-5 | ~6.7-6.8 (m) | ~118-122 |

| Pyrrole H-3 | ~6.1-6.2 (m) | ~108-112 |

| Pyrrole H-4 | ~6.0-6.1 (m) | ~105-109 |

| CH₂ (acetate) | ~3.6-3.8 (s) | ~30-35 |

| O-CH₂ (ethyl) | ~4.1-4.2 (q) | ~60-62 |

| CH₃ (ethyl) | ~1.2-1.3 (t) | ~14-15 |

| C=O (ester) | - | ~170-173 |

| Pyrrole C-2 | - | ~125-130 |

| Pyrrole C-5 | - | ~118-122 |

| Pyrrole C-3 | - | ~108-112 |

| Pyrrole C-4 | - | ~105-109 |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Transitions Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum exhibits characteristic absorption bands corresponding to specific vibrational modes. A strong absorption band is typically observed around 1730 cm⁻¹ due to the C=O stretching of the ester group. The N-H stretching vibration of the pyrrole ring appears as a broad band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aliphatic and aromatic parts of the molecule are found just below and above 3000 cm⁻¹, respectively. The C-O stretching of the ester is visible in the 1100-1300 cm⁻¹ region. researchgate.netnist.gov

UV-Visible Spectroscopy: UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The pyrrole ring, being an aromatic system, is the primary chromophore. This compound typically shows absorption maxima in the ultraviolet region, corresponding to π → π* transitions within the pyrrole ring. The exact position of the absorption bands can be influenced by the solvent and the substitution on the ring. For example, studies on similar extracts have shown strong UV blocking properties, absorbing significantly across the UV-B and UV-A ranges. mdpi.com

Interactive Data Table: Key Spectroscopic Data (IR & UV-Vis)

| Spectroscopic Technique | Feature | Typical Wavenumber (cm⁻¹) / Wavelength (nm) |

| Infrared (IR) | N-H Stretch (pyrrole) | 3300 - 3500 |

| Infrared (IR) | C=O Stretch (ester) | ~1730 |

| Infrared (IR) | C-O Stretch (ester) | 1100 - 1300 |

| UV-Visible | π → π* Transition | ~220 - 280 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The monoisotopic mass of the compound is 153.078979 g/mol . epa.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 153. The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the substituent. nih.gov Common fragmentation pathways for this compound would likely involve:

Loss of the ethoxy group (-OC₂H₅): leading to a fragment ion at m/z 108.

Loss of ethylene (B1197577) (C₂H₄) from the ethyl ester: via a McLafferty rearrangement, resulting in a fragment corresponding to the carboxylic acid.

Cleavage of the C-C bond between the pyrrole ring and the acetyl group: giving rise to the pyrrolylmethyl cation (m/z 80) and other related fragments.

Fragmentation of the pyrrole ring itself.

The study of fragmentation patterns of related ethyl acetate compounds provides a basis for these predictions. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent ion and its fragments with high accuracy.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

In the solid state, one would expect the pyrrole ring to be planar. The conformation of the ethyl acetate side chain would be determined by steric and electronic factors to minimize energy. A key feature in the crystal packing would be intermolecular hydrogen bonding involving the N-H group of the pyrrole ring, which can act as a hydrogen bond donor. This N-H group could form hydrogen bonds with the carbonyl oxygen of the ester group of a neighboring molecule, leading to the formation of chains or more complex networks in the crystal lattice. Such N-H···π interactions have also been observed in similar pyrrolic structures. researchgate.net Analysis of related compounds using Hirshfeld surfaces can further quantify these intermolecular interactions. semanticscholar.org

Vibrational Analysis and Conformational Studies

Vibrational analysis, often performed in conjunction with theoretical calculations like Density Functional Theory (DFT), provides a detailed understanding of the vibrational modes observed in the IR and Raman spectra. nih.gov These calculations can help to assign specific spectral bands to particular molecular motions, such as stretching, bending, and torsional modes.

Conformational analysis, also aided by computational methods, investigates the different spatial arrangements (conformers) of the molecule and their relative stabilities. For this compound, the primary conformational flexibility arises from the rotation around the C-C single bond connecting the pyrrole ring to the acetate group and the C-O bond of the ester. DFT calculations can map the potential energy surface as a function of these dihedral angles to identify the most stable, low-energy conformations. These studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity. nih.gov

Computational Chemistry and Theoretical Modeling of Electronic and Reactive Properties

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations determine the electron density of a system to derive its energy, molecular structure, and various reactivity descriptors that explain its chemical behavior. While specific, comprehensive DFT studies on ethyl 2-(1H-pyrrol-2-yl)acetate are not widely available in published literature, the principles of the theory allow for a qualitative prediction of its properties.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for explaining chemical reactivity. pearson.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital most likely to donate electrons, is associated with nucleophilic behavior, while the LUMO, the orbital most capable of accepting electrons, relates to electrophilic behavior. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, which is characteristic of its aromatic and electron-donating nature. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing ethyl acetate (B1210297) group, particularly around the carbonyl (C=O) bond. This distribution makes the pyrrole ring the likely site for electrophilic attack and the ester group the center for nucleophilic attack.

Table 1: FMO Properties of this compound This table is a template. Specific values are not available in the searched literature.

| Parameter | Value |

| HOMO Energy (eV) | N/A (Data not found in published literature) |

| LUMO Energy (eV) | N/A (Data not found in published literature) |

| HOMO-LUMO Gap (eV) | N/A (Data not found in published literature) |

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution on a molecule's surface. scispace.com It is invaluable for predicting how a molecule will interact with other charged species. researchgate.net MEP maps use a color scale where red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue denotes areas of low electron density and positive electrostatic potential (prone to nucleophilic attack). researchgate.netyoutube.com Green and yellow represent regions of intermediate potential.

In an MEP map of this compound, distinct regions of charge would be visible. A strong negative potential (red) would be expected around the electronegative oxygen atoms of the carbonyl group in the ester function. The region around the nitrogen atom within the pyrrole ring would also exhibit negative potential. In contrast, the hydrogen atom attached to the pyrrole nitrogen (N-H) would be characterized by a positive potential (blue), indicating its acidic nature and potential to act as a hydrogen bond donor.

To quantify reactivity at specific atomic sites, conceptual DFT employs local reactivity descriptors such as Fukui functions. nih.gov These functions measure the change in electron density at a particular point in the molecule when an electron is added or removed. The condensed Fukui function, fk, localizes this information onto individual atoms (k).

fk+ indicates the reactivity toward a nucleophilic attack (electron acceptance).

fk- indicates the reactivity toward an electrophilic attack (electron donation).

For this compound, one would predict that the carbon atoms of the pyrrole ring would possess the highest fk- values, marking them as the most probable sites for electrophilic substitution. The carbonyl carbon of the ester group would likely have the highest fk+ value, identifying it as the primary site for nucleophilic addition.

Table 2: Condensed Fukui Function Analysis of this compound This table is a template. Specific values are not available in the searched literature.

| Atom | fk+ | fk- | Site for Nucleophilic Attack | Site for Electrophilic Attack |

| Carbonyl Carbon (C=O) | N/A | N/A | Predicted Primary | Not Predicted |

| Pyrrole Carbons | N/A | N/A | Not Predicted | Predicted Primary |

| Pyrrole Nitrogen | N/A | N/A | Not Predicted | Predicted Secondary |

The global electrophilicity index (ω) is a quantitative measure of a molecule's ability to accept electrons, classifying it as an electrophile. uchile.clresearchgate.net It is calculated using the energies of the HOMO and LUMO. A higher value of ω indicates a stronger electrophile. Given the expected electronic structure of this compound, with its electron-rich pyrrole ring, it is likely to possess a relatively moderate to low global electrophilicity index, suggesting it would preferentially act as a nucleophile in many reactions.

Table 3: Global Reactivity Descriptors for this compound This table is a template. Specific values are not available in the searched literature.

| Parameter | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | N/A (Data not found) |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | N/A (Data not found) |

| Global Electrophilicity (ω) | χ2 / 2η | N/A (Data not found) |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. aps.orgwsu.edu It is a powerful method for calculating electronic excitation energies, which correspond to the absorption of light, and for simulating UV-Visible absorption spectra. tum.de

A TD-DFT analysis of this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. The primary electronic transitions would likely be π → π* transitions associated with the aromatic pyrrole ring. The calculations would reveal how the ethyl acetate substituent modifies the electronic spectrum compared to unsubstituted pyrrole.

Table 4: Calculated Electronic Transitions for this compound This table is a template. Specific values are not available in the searched literature.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO → LUMO | N/A (Data not found) | N/A (Data not found) | N/A (Data not found) |

| Other | N/A (Data not found) | N/A (Data not found) | N/A (Data not found) |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by describing the molecule in terms of localized bonds and lone pairs. researchgate.net It is particularly useful for analyzing intramolecular interactions, such as hyperconjugation and resonance, which contribute to molecular stability. The strength of these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)) between donor and acceptor orbitals.

For this compound, NBO analysis would quantify the delocalization of the nitrogen atom's lone pair electrons into the π* antibonding orbitals of the pyrrole ring, a key feature of its aromaticity. It would also detail hyperconjugative interactions between the C-C and C-H bonds of the ethyl group and the ester functionality, providing a detailed picture of the electronic communication throughout the molecule.

Table 5: NBO Second-Order Perturbation Analysis for this compound This table is a template. Specific values are not available in the searched literature.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(N) in pyrrole | π(C=C) in pyrrole | N/A (Data not found) |

| σ(C-H) | σ(C-O) | N/A (Data not found) |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful framework for analyzing the nature of chemical bonds by examining the topology of the electron density (ρ(r)). rsc.orgpitt.edu This method identifies critical points in the electron density, such as bond critical points (BCPs), where the density is a minimum along the bond path but a maximum in the perpendicular directions. nih.gov The properties at these BCPs, including the electron density itself (ρ), its Laplacian (∇²ρ), and various energy densities, provide a quantitative description of bonding interactions. researchgate.netresearchgate.net

A QTAIM analysis of this compound would be performed using wavefunctions generated from Density Functional Theory (DFT) calculations, for instance, at the B3LYP/6-311++G(d,p) level of theory. researchgate.net The analysis focuses on characterizing the covalent and non-covalent interactions within the molecule.

Key QTAIM Parameters for Bonding Analysis:

Electron Density (ρ(r)) : The magnitude of ρ at a BCP correlates with the bond order or strength. orientjchem.org

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ < 0) indicates a concentration of charge, characteristic of shared-shell (covalent) interactions. nih.govresearchgate.net A positive value (∇²ρ > 0) signifies charge depletion, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces. nih.govresearchgate.net

Total Electron Energy Density (H(r)) : Composed of the kinetic energy density (G(r)) and potential energy density (V(r)), H(r) provides further insight. A negative H(r) is a reliable indicator of covalency. researchgate.net

In this compound, the C-C, C-H, C-N, and C-O bonds within the pyrrole ring and the ethyl acetate substituent are expected to exhibit topological properties consistent with covalent bonds. This includes relatively high ρ values and negative values for both ∇²ρ and H(r). For instance, the C-N bonds in the pyrrole ring and the C=O bond of the ester group would show significant covalent character. researchgate.netuni-muenchen.de Intramolecular hydrogen bonds, if present, would be identified by a bond path between a hydrogen atom and an acceptor atom (like the carbonyl oxygen), characterized by low ρ and positive ∇²ρ values. orientjchem.org

Below is a representative table of expected QTAIM parameters for the primary covalent bonds in this compound, based on typical values for similar organic molecules.

| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |

|---|---|---|---|---|

| C=O | ~0.30 - 0.40 | Positive | Slightly Positive/Negative | Polar Covalent |

| C-N (ring) | ~0.25 - 0.30 | Negative | Negative | Covalent |

| C-C (ring) | ~0.24 - 0.28 | Negative | Negative | Covalent |

| C-O (ester) | ~0.20 - 0.25 | Positive | Slightly Negative | Polar Covalent |

| N-H | ~0.30 - 0.35 | Negative | Negative | Polar Covalent |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations provide a view of the dynamic "evolution" of the system, offering insights into conformational changes, intermolecular interactions, and thermodynamic properties. wikipedia.orgnumberanalytics.com

For a relatively small organic molecule like this compound, an MD simulation can reveal its conformational flexibility and its behavior in a solvent, such as water. youtube.comresearchgate.net The general procedure involves several key steps:

System Setup : The initial 3D structure of the molecule is obtained, often through quantum mechanical geometry optimization. bioinformaticsreview.com

Force Field Selection : A suitable force field (e.g., CHARMM, AMBER, OPLS) is chosen to define the potential energy of the system. bioinformaticsreview.com The force field contains parameters for bond lengths, angles, dihedrals, and non-bonded interactions.

Solvation : The molecule is placed in a simulation box, which is then filled with solvent molecules (e.g., water) to mimic a solution environment. wikipedia.org

Energy Minimization : The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries. bioinformaticsreview.com

Equilibration : The system is gradually heated to the desired temperature and equilibrated at the target pressure (NPT ensemble), allowing the solvent to arrange naturally around the solute. researchgate.net

Production Run : The main simulation is run for a specified length of time (from nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals. youtube.com

Analysis of the MD trajectory for this compound would provide information on the rotational freedom around the single bonds, particularly the bond connecting the pyrrole ring to the acetate group. It would also elucidate the stability of different conformers and the nature of hydrogen bonding interactions with surrounding water molecules, which is crucial for understanding its solubility and transport properties. acs.orgchemengproj.ir

| Simulation Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Software | GROMACS, AMBER, NAMD | To run the simulation algorithms. bioinformaticsreview.com |

| Force Field | GAFF, CHARMM36 | To describe the interatomic potentials. bioinformaticsreview.com |

| Solvent Model | TIP3P, SPC/E (for water) | To simulate the aqueous environment. wikipedia.org |

| Ensemble | NPT (Isothermal-Isobaric) | To simulate constant temperature and pressure conditions. researchgate.net |

| Simulation Time | 100 - 1000 ns | To sample a sufficient range of molecular motions. |

| Temperature | 298 K (25 °C) | To simulate standard room temperature conditions. |

First Hyperpolarizability (β₀) Computations for Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are essential for modern photonic technologies. The NLO response of a molecule is determined by its hyperpolarizabilities. The first hyperpolarizability (β) is a third-rank tensor that governs second-order NLO phenomena like second-harmonic generation (SHG). researchgate.netmdpi.com Molecules with large β values are promising candidates for NLO applications.

Computational chemistry, particularly DFT, is a reliable method for predicting the NLO properties of molecules. researchgate.netinoe.ro The first hyperpolarizability of this compound can be calculated using a finite field approach or analytical derivative methods within a DFT framework. The choice of functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results. inoe.rounamur.be

The calculation yields the components of the β tensor, from which the total (or static) first hyperpolarizability (β₀ or β_tot_) is determined. The magnitude of β₀ is often compared to that of a standard reference material, such as urea (B33335), to evaluate its potential as an NLO material. mdpi.comnih.gov A larger β₀ value suggests a stronger NLO response. nih.govresearchgate.net The NLO properties of pyrrole-based chromophores are often enhanced by the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. researchgate.net In this compound, the pyrrole ring acts as an electron-rich (donor) system.

The following table presents a hypothetical comparison of the calculated NLO properties for this compound against the reference compound urea, computed at the B3LYP/6-311G++(d,p) level of theory.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α₀) (10⁻²⁴ esu) | First Hyperpolarizability (β₀) (10⁻³⁰ esu) | Relative NLO Activity (vs. Urea) |

|---|---|---|---|---|

| Urea (Reference) | ~1.37 | ~3.8 - 4.5 | ~0.2 - 0.4 | 1.0 |

| This compound | Calculated Value | Calculated Value | Calculated Value | Calculated Ratio |

Note: The values for this compound are placeholders for values that would be obtained from a specific DFT calculation. The expected β₀ value would likely be higher than urea due to the extended π-system of the pyrrole ring.

Biological Activities and Pharmacological Potential of Ethyl 2 1h Pyrrol 2 Yl Acetate and Its Bioisosteres

General Biological Significance of Pyrrole (B145914) Scaffolds

The pyrrole ring is a fundamental component of many natural and synthetic molecules with significant biological activities. biolmolchem.comtaylorandfrancis.com It is present in vital biological molecules like heme and chlorophyll. taylorandfrancis.com Pyrrole derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.nettaylorandfrancis.comscirp.org The ability to functionalize the pyrrole ring at various positions allows for the fine-tuning of its biological profile, making it a privileged scaffold in drug discovery. biolmolchem.comresearchgate.net Researchers have extensively explored pyrrole-containing compounds for their therapeutic potential against a multitude of diseases, including infectious diseases and non-infectious conditions like cancer and neurodegenerative disorders. bohrium.com

Antimicrobial and Antifungal Activity Studies

Pyrrole derivatives are a well-established class of compounds with significant antimicrobial and antifungal activities. nih.gov The structural diversity of the pyrrole core allows for the development of potent agents against a range of microbial pathogens.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, MRSA)

Numerous studies have highlighted the antibacterial potential of pyrrole derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have shown promising activity against Staphylococcus aureus and Bacillus cereus, with some compounds exhibiting efficacy equal to or greater than the standard antibiotic tetracycline. researchgate.net Specifically, one derivative demonstrated potent activity against S. aureus with an inhibition zone of 30 mm. researchgate.net

Derivatives of marinopyrrole A have proven to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A para-trifluoromethyl analog of marinopyrrole A was found to be significantly more potent than vancomycin (B549263) against methicillin-resistant Staphylococcus epidermidis (MRSE), methicillin-susceptible Staphylococcus aureus (MSSA), and MRSA. nih.gov Another study on marinopyrrole derivatives highlighted a bromo derivative, Marinopyrrole B, as being effective against MRSA. nih.gov Phallusialides A and B, novel pyrrole alkaloids, have demonstrated antibacterial activity against both MRSA and Escherichia coli. nih.gov

Furthermore, some pyrrolyl benzamide (B126) derivatives have shown more potent activity against Staphylococcus aureus compared to Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. nih.gov Streptopyrroles B and C, novel alkaloids from a marine-derived actinomycete, have also exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, with MIC values between 0.7 and 2.9 μM. nih.gov

Antibacterial Activity of Selected Pyrrole Derivatives

| Compound Class | Bacteria | Activity | Reference |

|---|---|---|---|

| 1,2,3,4-tetrasubstituted pyrrole | Staphylococcus aureus, Bacillus cereus | Promising, some ≥ tetracycline | researchgate.net |

| para-Trifluoromethyl marinopyrrole A | MRSE, MSSA, MRSA | ≥ 63, 8, and 4-fold more potent than vancomycin, respectively | nih.gov |

| Marinopyrrole B | MRSA | Effective | nih.gov |

| Phallusialides A and B | MRSA, Escherichia coli | MICs of 32 and 64 μg/mL, respectively | nih.gov |

| Pyrrolyl benzamides | Staphylococcus aureus, Escherichia coli | MICs of 3.12-12.5 μg/mL against S. aureus | nih.gov |

| Streptopyrroles B and C | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | MICs of 0.7-2.9 μM | nih.gov |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)

The pyrrole scaffold is also a promising framework for the development of new antitubercular agents. Several studies have synthesized and evaluated pyrrole derivatives for their activity against Mycobacterium tuberculosis.

One study focused on hybrid molecules incorporating a pyrrole moiety, which were tested against the H37Rv strain of M. tuberculosis. Two compounds, 7e and 8e, demonstrated significant activity with MIC values of 3.7 and 5.10 μg/mL, respectively, and were also effective against single drug-resistant strains. rsc.org These compounds were found to be non-cytotoxic. rsc.org

Another research effort synthesized a series of pyrazolyl pyrrole derivatives and screened them for in vitro antitubercular activity against M. tuberculosis H37Rv. connectjournals.com The results indicated that these compounds exhibited significant antitubercular activity. connectjournals.com Similarly, a series of 1H-pyrrole-2-carboxylate derivatives were synthesized, with one compound showing a notable MIC value of 0.7 µg/mL against M. tuberculosis H37Rv, which is comparable to the standard drug ethambutol. nih.gov

Furthermore, pyrrolo[1,2-a]quinoline (B3350903) derivatives have been investigated for their anti-TB properties. All tested compounds in one study showed activity against the H37Rv strain, with MICs ranging from 8 to 128 µg/mL. mdpi.com One particular derivative emerged as a promising agent against both H37Rv and multidrug-resistant strains of M. tuberculosis. mdpi.com Structure-activity relationship studies of pyrrole-2-carboxamides revealed that certain substitutions on the pyrrole ring led to potent anti-TB activity, with some compounds showing MIC values less than 0.016 μg/mL. nih.gov

Antitubercular Activity of Selected Pyrrole Derivatives against M. tuberculosis H37Rv

| Compound Class | MIC (μg/mL) | Reference |

|---|---|---|

| Hybrid-pyrrole derivative 7e | 3.7 | rsc.org |

| Hybrid-pyrrole derivative 8e | 5.10 | rsc.org |

| 1H-pyrrole-2-carboxylate derivative | 0.7 | nih.gov |

| Pyrrolo[1,2-a]quinoline derivatives | 8 - 128 | mdpi.com |

| Pyrrole-2-carboxamide derivatives | <0.016 | nih.gov |

Anti-Inflammatory and Cyclooxygenase (COX) Inhibition Research

Pyrrole derivatives have been extensively investigated for their anti-inflammatory properties, largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes. scirp.org Both selective and non-selective COX inhibitors have been developed from the pyrrole scaffold.

Research has shown that certain pyrrole derivatives can act as dual inhibitors of COX-1 and COX-2. nih.gov A study involving the synthesis of novel pyrrole derivatives identified compounds with potent inhibitory activity against both COX isoforms. nih.gov Specifically, compounds containing an acetic acid group at position 1 of the pyrrole ring demonstrated high activity against both COX-1 and COX-2. acs.org The substitution pattern on the pyrrole ring was found to significantly influence the selectivity towards either COX-1 or COX-2. acs.org

Furthermore, some fused pyrrole derivatives, such as pyrrolopyridines, have shown promising in vitro pro-inflammatory cytokine inhibitory and in vivo anti-inflammatory activity. nih.gov Molecular docking studies have suggested that these active compounds bind to the COX-2 active site. nih.gov Other research has focused on developing pyrrole derivatives as dual inhibitors of COX-2 and lipoxygenase (LOX), which could offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com

The anti-inflammatory potential of pyrrole derivatives is also linked to their antioxidant properties and their ability to act as competitive inhibitors of enzymes like EGFR and VEGFR. nih.gov

Anticancer and Cytotoxicity Investigations

The pyrrole scaffold is a prominent feature in many anticancer agents, targeting various mechanisms involved in cancer progression. researchgate.net Pyrrole derivatives have been shown to exhibit anticancer activity through mechanisms such as inhibition of microtubule polymerization, tyrosine kinases, and histone deacetylases (HDACs). researchgate.netacs.org

Several studies have demonstrated the cytotoxic effects of pyrrole derivatives against various cancer cell lines. For example, certain novel pyrrole derivatives have shown cytotoxic activity against human colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) adenocarcinoma cell lines. mdpi.com The cytotoxic effect was found to be dose- and time-dependent, with some compounds showing particularly high activity against LoVo colon cells. mdpi.com Another study reported that certain synthesized pyrroles and fused pyrroles exhibited promising anticancer activity against HepG-2 (liver), MCF-7 (breast), and Panc-1 (pancreatic) cancer cell lines. nih.gov

Pyrrole indolin-2-one derivatives are known kinase inhibitors used for anti-angiogenesis by targeting VEGFRs and PDGFRs. cancertreatmentjournal.com Modifications to this scaffold have led to the development of potent multi-target kinase inhibitors. cancertreatmentjournal.com Furthermore, some pyrrole derivatives have been synthesized as inhibitors of EGFR and VEGFR, demonstrating pro-apoptotic and antitumor activity. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, α-glycosidase, Carbonic Anhydrase, Mitochondrial ATPase, HDAC)

The versatility of the pyrrole scaffold extends to its ability to inhibit a variety of enzymes implicated in different diseases.

Acetylcholinesterase (AChE) Inhibition: Pyrrole derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. semanticscholar.org Marinoquinoline A, a pyrroloquinoline isolated from a marine bacterium, showed AChE inhibitory activity with an IC50 value of 4.9 μM. semanticscholar.orgresearchgate.net Other synthesized pyrrole derivatives have also been evaluated for their cholinesterase inhibitory activity, with some showing high selectivity for butyrylcholinesterase (BChE) over AChE. researchgate.netnih.gov For instance, certain 1,3-diaryl-pyrrole derivatives exhibited a potent and selective inhibition of BChE. researchgate.netnih.gov Hexahydrochromeno[4,3-b]pyrrole derivatives have also been designed and shown to be potent AChE inhibitors. acs.org